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4-(5-(3-Fluorophenyl)-1H-1,2,4-triazol-3-yl)phenol
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Overview
Description
4-(5-(3-Fluorophenyl)-1H-1,2,4-triazol-3-yl)phenol is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a fluorophenyl group and a phenol group, making it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(3-Fluorophenyl)-1H-1,2,4-triazol-3-yl)phenol typically involves the formation of the triazole ring followed by the introduction of the fluorophenyl and phenol groups. One common method is the cyclization of appropriate hydrazine derivatives with suitable precursors under controlled conditions. For instance, the reaction of 3-fluorobenzoyl hydrazine with phenyl isocyanate can yield the desired triazole compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The specific conditions, such as temperature, pressure, and solvent choice, are tailored to maximize the output while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
4-(5-(3-Fluorophenyl)-1H-1,2,4-triazol-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .
Scientific Research Applications
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has demonstrated effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent. Studies have shown that modifications in the triazole ring can enhance its activity against resistant strains of bacteria and fungi .
Anticancer Properties
The compound has been evaluated for its anticancer potential. In vitro studies have demonstrated that it inhibits the proliferation of several cancer cell lines. Specifically, it has shown promising results against human tumor cells with a reported mean GI50 value indicating effective growth inhibition . The mechanism of action is believed to involve the induction of apoptosis in cancer cells.
Fungicidal Activity
Triazole compounds are widely recognized for their fungicidal properties. The specific compound under discussion has been assessed for its efficacy against various plant pathogens. Field trials have indicated that it can effectively control fungal infections in crops, thereby improving yield and quality. Its application may provide an alternative to conventional fungicides, contributing to sustainable agricultural practices.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-(5-(3-Fluorophenyl)-1H-1,2,4-triazol-3-yl)phenol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity. The phenol group can participate in hydrogen bonding, further stabilizing the interaction with the target .
Comparison with Similar Compounds
Similar Compounds
- 4-(5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl)phenol
- 4-(5-(3-Chlorophenyl)-1H-1,2,4-triazol-3-yl)phenol
- 4-(5-(3-Methylphenyl)-1H-1,2,4-triazol-3-yl)phenol
Uniqueness
4-(5-(3-Fluorophenyl)-1H-1,2,4-triazol-3-yl)phenol is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications .
Biological Activity
4-(5-(3-Fluorophenyl)-1H-1,2,4-triazol-3-yl)phenol is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The triazole ring structure is known for its diverse biological properties, including antifungal, antibacterial, and anticancer activities. This article explores the biological activity of this compound, supported by various research findings and data.
Chemical Structure and Properties
The compound can be described by its molecular formula C13H10FN3O and has a molecular weight of approximately 245.24 g/mol. Its structure features a phenolic group attached to a triazole ring substituted with a fluorophenyl group.
Antimicrobial Activity
Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. A study on related triazole derivatives showed that they possess potent activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The presence of the fluorine atom in the phenyl group may enhance the lipophilicity and bioactivity of the compound, potentially leading to improved efficacy against microbial pathogens .
Anticancer Activity
Triazole derivatives have been reported to exhibit anticancer properties through various mechanisms, including inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance, compounds similar to this compound have demonstrated activity against breast cancer cell lines (MCF-7) and prostate cancer cell lines (PC-3), with IC50 values indicating effective growth inhibition .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been investigated. Triazole derivatives are known to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's. The structure-activity relationship (SAR) studies suggest that modifications in the triazole ring can significantly affect inhibitory potency .
Case Studies
- Study on AChE Inhibition : A series of triazole derivatives were synthesized and tested for AChE inhibition. The results indicated that compounds with electron-withdrawing groups at specific positions on the triazole ring exhibited enhanced inhibitory activity compared to those with electron-donating groups .
- Antimicrobial Efficacy : In a comparative study, this compound was tested against standard antibiotics. The compound showed comparable or superior activity against certain strains of bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .
Data Table: Biological Activity Summary
Properties
Molecular Formula |
C14H10FN3O |
---|---|
Molecular Weight |
255.25 g/mol |
IUPAC Name |
4-[3-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl]phenol |
InChI |
InChI=1S/C14H10FN3O/c15-11-3-1-2-10(8-11)14-16-13(17-18-14)9-4-6-12(19)7-5-9/h1-8,19H,(H,16,17,18) |
InChI Key |
KVQXMBXXPKBDSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NNC(=N2)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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